molecular formula C19H17ClFN3O3 B4696431 3-({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4696431
M. Wt: 389.8 g/mol
InChI Key: RBUQLBKNECEQDR-UHFFFAOYSA-N
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Description

3-({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biology, and industry. Its structure consists of a bicyclo[2.2.1]heptene framework, which provides the compound with unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally begins with the preparation of the core bicyclo[2.2.1]heptene structure. This can be achieved through [2+2] cycloaddition reactions involving suitable dienes and alkynes. Following this, functional groups such as the 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-ylamino and carboxylic acid moieties are introduced via amide bond formation and other coupling reactions under controlled conditions, such as using coupling agents like EDCI or HATU in the presence of a base like DIPEA.

Industrial Production Methods: In an industrial setting, the compound can be produced using batch or continuous flow methods. Optimization of reaction parameters, such as temperature, solvent, and catalyst, ensures high yield and purity of the final product. Purification typically involves crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various reactions including oxidation, reduction, and substitution. Common Reagents and Conditions: Oxidation reactions may involve reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, while reduction might use hydrogen gas over a palladium catalyst. Substitution reactions can be facilitated by nucleophiles under basic conditions. Major Products: The major products of these reactions depend on the functional group targeted. For example, oxidation of the bicyclic ring may form an epoxide, while reduction can lead to a fully saturated bicyclo[2.2.1]heptane derivative.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis. Biology: It has potential as a molecular probe in biochemical assays due to its unique structure. Medicine: Research into its pharmacological properties has indicated potential applications as an anti-inflammatory agent or enzyme inhibitor. Industry: The compound's stability and reactivity make it suitable for use in material science, such as in the development of polymers or as a catalyst component.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its bicyclo[2.2.1]heptene framework allows for unique binding interactions, potentially inhibiting enzyme activity or modulating receptor function. The pyrazole and fluorobenzyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Compared to other compounds with a bicyclo[2.2.1]heptene core, this compound is unique due to the presence of the 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-ylamino group. Similar compounds include:

  • 3-(1H-pyrazol-3-ylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

  • 3-({[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

  • 3-({[1-(6-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Each of these similar compounds exhibits unique reactivity and applications, but none combine all the functional groups present in 3-({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]am

Properties

IUPAC Name

3-[[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O3/c20-13-2-1-3-14(21)12(13)9-24-7-6-15(23-24)22-18(25)16-10-4-5-11(8-10)17(16)19(26)27/h1-7,10-11,16-17H,8-9H2,(H,26,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUQLBKNECEQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
3-({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
3-({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
3-({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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